7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is a complex organic compound characterized by its unique heterocyclic structure, which includes both nitrogen and oxygen atoms within a fused ring system. This compound is classified as a benzoxazepine derivative, specifically featuring a sulfonyl chloride functional group. The presence of the bromine atom at the 7-position distinguishes it from similar compounds, influencing its reactivity and potential applications.
The synthesis of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride typically involves several synthetic routes. A common method includes:
The molecular structure of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride can be described as follows:
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride can participate in various chemical reactions:
The mechanism of action of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride varies depending on its application:
The specific molecular targets and pathways affected depend on the biological system being studied and the nature of the derivatives formed from this compound.
The physical and chemical properties of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride include:
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride has several scientific applications:
The synthesis of 7-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride (CAS 1989659-72-4, molecular formula C₉H₇BrClNO₄S, molecular weight 340.5782) initiates with judicious precursor selection [1]. The primary intermediate is 4-bromo-2-aminophenol, chosen for its orthogonal functional groups enabling sequential cyclization and sulfonylation. Optimization studies reveal that N-protected 2-aminoethanol derivatives are superior for forming the seven-membered benzoxazepine ring, as their nucleophilicity and steric profile favor intramolecular lactamization. Key modifications include:
The sulfonyl chloride installation employs direct chlorosulfonic acid (ClSO₃H) treatment of the non-brominated benzoxazepine core [2] [6]. This exothermic reaction demands meticulous temperature control to suppress sulfone byproduct formation. Standardized protocol:
Bromination at the C7 position exploits the inherent electronic bias of the benzoxazepine scaffold. The sulfonyl chloride group deactivates positions ortho to itself (C8/C10), funneling electrophiles to C7. Two validated methods exist:
Solvent polarity and temperature profoundly impact reaction kinetics and impurity profiles:
Table 1: Solvent and Temperature Optimization for Key Steps
Reaction Stage | Optimal Solvent | Temperature Range | Yield Impact |
---|---|---|---|
Benzoxazepine cyclization | Dimethylformamide | 110–130°C | 78–85% |
Sulfonylation | Neat chlorosulfonic acid | –10°C → 25°C | 52–68% |
Bromination | Carbon tetrachloride | 70°C | 88% |
Final purification | Ethyl acetate/hexanes | 0–5°C (crystallization) | N/A |
Low temperatures (–10°C) during sulfonylation curtail sulfonic acid formation from hydrolysis. For bromination, elevated temperatures (70°C) accelerate NBS homolysis, while non-polar solvents (carbon tetrachloride) stabilize reactive intermediates [3] [6].
Table 2: Temperature-Dependent Byproduct Formation in Sulfonylation
Reaction Temperature | Sulfonyl Chloride Yield | Major Byproduct |
---|---|---|
0°C | 68% | Sulfonic acid (<5%) |
25°C | 59% | Sulfonic acid (12%) |
40°C | 43% | Sulfone dimer (21%) |
Final purification leverages complementary techniques:
Table 3: Purification Method Comparison
Method | Purity | Recovery | Key Advantage |
---|---|---|---|
Flash chromatography | 95% | 82% | Scalability (>5g batches) |
Recrystallization | >99% | 65% | Eliminates silica-derived impurities |
Critical to stability: anhydrous storage at –20°C, as ambient moisture hydrolyzes the sulfonyl chloride to sulfonic acid [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7